molecular formula C12H11NO8 B1354549 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid CAS No. 186390-71-6

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid

Cat. No. B1354549
M. Wt: 297.22 g/mol
InChI Key: LPWHGVILSZJCQD-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid” appears to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)” part suggests the presence of a 1,3-dioxopropane (a three-membered ring with two oxygen atoms) attached to the second carbon of the benzoic acid. The “4-nitro” indicates a nitro group (-NO2) attached to the fourth carbon of the benzoic acid.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, benzoic acid derivatives are often synthesized through electrophilic aromatic substitution reactions, where the substituent (in this case, the 1,3-dioxopropane and nitro groups) is introduced onto the aromatic ring.



Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The presence of the nitro group and the carboxylic acid group would make this compound polar. The aromatic ring provides some degree of stability to the molecule.



Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of reactions. The carboxylic acid group can react with bases to form salts, or with alcohols to form esters. The nitro group can be reduced to an amino group.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The polar groups in this compound would likely make it soluble in polar solvents. The presence of the aromatic ring could allow for pi-pi interactions.


Scientific Research Applications

Synthesis and Characterization

  • Functionalization of Nitrobenzo Dioxoles : The synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and 2-(6-nitrobenzo[1,3]dioxol-5-yl)-propionic acid ethyl esters has been achieved using tetrakis(dimethylamino)ethylene (TDAE) methodology, highlighting the versatility in modifying nitrobenzo dioxole structures (Amiri-Attou et al., 2005).

  • Synthesis of Nitrophenyl-Dioxan Derivatives : A study reports on the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoates, demonstrating the creation of complex molecules involving nitrophenyl and dioxan units (Kolyamshin et al., 2021).

  • Design and Structural Elucidation for Anti-leishmanial Activity : New nitroaromatic compounds have been synthesized and characterized, including 2-{6-nitrobenzo[1,3]dioxol-5-(methyleneamino)}benzoic acid, showing potential as anti-leishmanial drugs (Dias et al., 2015).

Chemical Transformation and Applications

  • Homologation of Nitrotoluene : A study describes the conversion of 2-(2-nitrophenyl)-1,3-propanediol to various derivatives, demonstrating the chemical transformations possible with nitrobenzoic acid structures (Tanaka et al., 1989).

  • Sulfhydryl Group Determination : Aromatic disulfides like 5,5′-dithiobis(2-nitrobenzoic acid) have been synthesized for determining sulfhydryl groups, highlighting their application in biochemical analysis (Ellman, 1959).

  • Bifunctional Copper(II) Chelators : The coupling of 1-methyl-8-amino-3,13,16-trithia-6,10,19-triazabicyclo[6.6.6]icosane with carboxylic acids including 4-nitrobenzoic acid has led to new bifunctional copper(II) chelators, useful in chemical and pharmaceutical applications (Lee et al., 2015).

Novel Compound Synthesis

  • Synthesis of Dimethoxy-Nitrobenzene : The synthesis of 1,3-dimethoxy-2-nitrobenzene from 2-nitrobenzene-1,3-diol shows the ability to create novel compounds from nitrobenzoic acid derivatives (Chun-xia, 2011).

  • Co-Crystal Synthesis : The formation of a co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid demonstrates the potential for creating structurally unique co-crystals (Lynch, 2001).

  • Properties of Dioxadiazinane and Diazene Oxides : The creation of 2,3-dimethoxy-1,4,2,3-dioxadiazinane and dialkoxydiazene oxides involving p-nitrobenzoic acid showcases the synthesis of novel chemical structures (Rudchenko et al., 1992).

Safety And Hazards

Without specific information, it’s hard to provide details on safety and hazards. However, many nitroaromatic compounds are toxic and can be explosive, so appropriate safety precautions should be taken when handling them.


Future Directions

The study of benzoic acid derivatives is a broad field with many potential applications, from pharmaceuticals to materials science. This specific compound could be of interest in various areas, depending on its properties.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and data on the compound are needed.


properties

IUPAC Name

2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO8/c1-20-11(16)9(12(17)21-2)8-5-6(13(18)19)3-4-7(8)10(14)15/h3-5,9H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWHGVILSZJCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442234
Record name 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid

CAS RN

186390-71-6
Record name 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-4-nitrobenzoic acid (7.5 g, 37.2 mmol) was dissolved in deaerated dimethyl malonate (90 mL). Copper (I) bromide (0.54 g, 3.7 mmol) and sodium methoxide (4.83 g, 89.4 mmol) were added to the solution. The mixture was stirred at room temperature for 15 minutes, and then stirred at 70 to 75° C. overnight. After the reaction solution was allowed to return to room temperature, water was added thereto and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (7.0 g, 68%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.83 g
Type
reactant
Reaction Step Three
Quantity
0.54 g
Type
catalyst
Reaction Step Three
Yield
68%

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-nitrobenzoic acid (75 g, 372 mmol) in dimethyl malonate (900 mL) was sparged with nitrogen for 15 min. Sodium methoxide (48.3 g, 894 mmol) was added in one portion and the contents exothermed to 480° C. Fifteen minutes later, copper (I) bromide (5.4 g, 37 mmol) was added in one portion and the contents heated to 70° C. for 24 hrs. The reaction was 70% complete by nmr, the contents heated to 85° C. for 6 hrs to completely consume the 2-chloro-4-nitrobenzoic. Water (900 mL) was added to the cooled reaction followed by hexanes (900 mL). The aqueous layer was separated, toluene (900 mL) added, filtered through celite, and aqueous layer separated. Fresh toluene (1800 mL) was added to the aqueous layer and the biphasic mixture acidified with 6N aqueous HCl (90 mL). A white precipitate formed and the contents stirred for 18 hrs. The product was filtered off and dried to give a white soid (78.1 g, 70%) mp=153° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
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2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
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2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Reactant of Route 4
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Reactant of Route 5
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Reactant of Route 6
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid

Citations

For This Compound
1
Citations
Y Liu, Y Song, Y Xu, M Jiang, H Lu - Journal of Enzyme Inhibition …, 2022 - Taylor & Francis
In the current study, we designed and synthesised a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon (CRBN) modulators. The results of …
Number of citations: 1 www.tandfonline.com

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